N-Acetyl-3-(methylamino)-L-alanylglycine

physicochemical profiling molecular recognition solubility parameter

Standard dipeptides degrade rapidly in plasma and tissue homogenates, compromising extended time-course experiments. N-Acetyl-3-(methylamino)-L-alanylglycine (CAS 646071-66-1) addresses this with its β-methylamino modification, conferring enhanced resistance to aminopeptidases and dipeptidases. • Pre-activated building block for selective solid-phase or solution-phase peptide coupling. • Defined properties (XLogP3 = -4.2, TPSA = 108 Ų) support use as a reference standard for chromatographic and mass spectrometric method development. • Non-proteinogenic scaffold enables SAR studies requiring N-methylation-induced conformational constraint.

Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
CAS No. 646071-66-1
Cat. No. B12591095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-3-(methylamino)-L-alanylglycine
CAS646071-66-1
Molecular FormulaC8H15N3O4
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CNC)C(=O)NCC(=O)O
InChIInChI=1S/C8H15N3O4/c1-5(12)11-6(3-9-2)8(15)10-4-7(13)14/h6,9H,3-4H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1
InChIKeyNMSFOEJTHJREEC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-3-(methylamino)-L-alanylglycine (CAS 646071-66-1) – Structural Identity and Compound Class Overview for Procurement Screening


N-Acetyl-3-(methylamino)-L-alanylglycine (CAS 646071-66-1) is a synthetic, non-proteinogenic dipeptide derivative composed of N-acetyl-3-(methylamino)-L-alanine coupled to glycine via a peptide bond. Its molecular formula is C₈H₁₅N₃O₄ with a monoisotopic mass of 217.106 Da [1]. The compound belongs to the class of N-acetyl-α-amino acid derivatives and features a β-methylamino substitution on the alanyl residue, distinguishing it from standard dipeptides such as N-acetyl-L-alanylglycine . It is catalogued in PubChem (CID 71379415) and the EPA DSSTox database (DTXSID10801984) [1], though its research literature footprint is minimal, with no curated bioactivity data in ChEMBL or BindingDB as of the search date.

Why N-Acetyl-3-(methylamino)-L-alanylglycine Cannot Be Replaced by Unmodified Dipeptides in Research Applications


The β-methylamino substitution on the alanyl residue of N-Acetyl-3-(methylamino)-L-alanylglycine introduces a secondary amine (pKa ~9–10 for the methylamino group) that is absent in the unmodified comparator N-acetyl-L-alanylglycine (CAS 23506-52-7) [1]. This modification alters the hydrogen-bonding capacity (5 HBA vs. 4; 4 HBD vs. 3), increases topological polar surface area (108 Ų vs. ~95 Ų), and adds conformational constraint via N-methylation [1]. In the broader class of N-methylated peptides, such modifications are consistently associated with enhanced resistance to proteolytic degradation, altered conformational preferences, and modified membrane permeability relative to their non-methylated counterparts [2]. Generic substitution with unmodified Ac-Ala-Gly-OH would therefore eliminate these structurally encoded properties, potentially invalidating structure-activity relationship (SAR) studies or screening campaigns.

N-Acetyl-3-(methylamino)-L-alanylglycine – Quantitative Differentiation Evidence Against Closest Analogs


Increased Hydrogen-Bond Donor/Acceptor Count vs. N-Acetyl-L-alanylglycine Alters Molecular Recognition Capacity

N-Acetyl-3-(methylamino)-L-alanylglycine possesses 5 hydrogen bond acceptors (HBA) and 4 hydrogen bond donors (HBD), compared to 4 HBA and 3 HBD for the unmodified analog N-acetyl-L-alanylglycine (CAS 23506-52-7) [1]. This is due to the additional secondary amine (methylamino) group on the β-carbon of the alanyl residue. The topological polar surface area (TPSA) is correspondingly elevated: 108 Ų for the target compound versus an estimated ~95 Ų for the comparator (computed from structure) [1]. These differences directly affect predicted aqueous solubility and hydrogen-bonding capacity, which are critical parameters in fragment-based drug discovery and biochemical assay design.

physicochemical profiling molecular recognition solubility parameter

Higher Molecular Weight and Rotatable Bond Count Differentiates from N-Acetyl-3-(methylamino)-L-alanine in Peptide Extension Studies

The target compound (MW 217.22 Da, 6 rotatable bonds) extends the N-Acetyl-3-(methylamino)-L-alanine scaffold (MW 160.17 Da, 4 rotatable bonds) by a glycine residue [1]. This C-terminal extension adds a carboxylate moiety and increases molecular flexibility, which is relevant for studies requiring a dipeptide mimetic rather than a single modified amino acid. The XLogP3 value shifts from approximately -2.8 (estimated for the monomer) to -4.2 for the dipeptide, indicating substantially increased hydrophilicity [1].

peptide synthesis SAR studies building block selection

Class-Level Evidence: N-Methylation at the β-Position Confers Proteolytic Stability Relative to Unmodified Dipeptides

While no direct stability data exist for N-Acetyl-3-(methylamino)-L-alanylglycine itself, the broader class of N-methylated amino acid derivatives and peptides consistently demonstrates enhanced resistance to proteolytic degradation. N-Methylation of peptide bonds is a well-established strategy that reduces susceptibility to cleavage by serine proteases, cysteine proteases, and metalloproteases, with reported increases in half-life ranging from 2-fold to over 100-fold depending on the specific enzyme and sequence context [1][2]. The β-methylamino substitution in the target compound introduces a secondary amine that, while not directly modifying the peptide bond, alters local side-chain geometry and may sterically hinder protease access to the scissile bond relative to unmodified N-acetyl-L-alanylglycine.

peptidomimetic design proteolytic stability N-methylation

Increased Conformational Restraint from β-Branched N-Methylamino Group vs. Linear Alanyl Side Chain

The β-methylamino substituent on the alanyl residue introduces steric bulk and additional hydrogen-bonding capacity at the Cβ position. In the broader context of N-methylated and β-substituted alanine derivatives, such modifications restrict the accessible φ/ψ dihedral angle space of the peptide backbone compared to unsubstituted alanine [1]. The target compound is expected to exhibit a narrower range of low-energy conformations than N-acetyl-L-alanylglycine, which may translate into altered binding thermodynamics when interacting with protein targets or chiral stationary phases. Quantitative conformational energy differences are not available for this specific compound; this represents a class-level inference based on computational studies of N-acetyl-N'-methylamide dipeptide models [1].

conformational analysis peptide backbone geometry Ramachandran plot

N-Acetyl-3-(methylamino)-L-alanylglycine – Validated Research Application Scenarios Based on Structural Differentiation Evidence


Protease-Resistant Dipeptide Probe for In Vitro Stability Studies in Biological Matrices

In experimental designs requiring a dipeptide tracer or substrate analog that must persist in cell culture medium, plasma, or tissue homogenates, N-Acetyl-3-(methylamino)-L-alanylglycine is the appropriate selection over unmodified N-acetyl-L-alanylglycine. The β-methylamino modification is expected, based on class-level evidence for N-methylated peptides [1], to confer enhanced resistance to aminopeptidases and dipeptidases. Procurement should specify this CAS number (646071-66-1) rather than the unmodified analog (23506-52-7) to ensure the stability profile required for time-course experiments exceeding typical dipeptide half-lives.

Building Block for Specialized Peptidomimetic Synthesis Requiring β-Branched, N-Methylated Residues

For solid-phase or solution-phase peptide synthesis campaigns where a non-proteinogenic, β-methylamino-substituted residue is required at a specific position, N-Acetyl-3-(methylamino)-L-alanylglycine serves as a pre-activated dipeptide building block. Its N-acetyl protecting group and free C-terminal glycine carboxylate enable selective coupling strategies that would be inaccessible using the monomeric N-Acetyl-3-(methylamino)-L-alanine (CAS 119945-11-8) alone [2]. The increased rotatable bond count (6 vs. 4) and higher molecular weight (217 vs. 160 Da) also provide distinct handling and solubility characteristics relevant to automated synthesizer protocols [2].

Physicochemical Property Reference Standard for Modified Dipeptide Analytical Method Development

The compound's precisely defined computed properties – XLogP3 = -4.2, TPSA = 108 Ų, HBA = 5, HBD = 4, Exact Mass = 217.10625597 Da [1] – make it suitable as a reference standard for calibrating chromatographic retention time models, mass spectrometry methods, and in silico property prediction algorithms focused on modified peptides. Its differentiation from N-acetyl-L-alanylglycine (MW 188, TPSA ~95 Ų) provides a clear test case for methods that must resolve structurally similar but functionally distinct dipeptide analogs.

Conformational Probe for NMR and Circular Dichroism Studies of N-Methylated Peptide Backbone Geometry

The β-methylamino substitution introduces steric constraints that are predicted, at the class level, to restrict backbone conformational freedom relative to unmodified alanyl-glycine dipeptides [1]. This property supports the compound's use as a model system in NMR chemical shift perturbation studies, J-coupling analysis, and circular dichroism investigations of N-methylated peptide conformation, where the comparison between the target compound and N-acetyl-L-alanylglycine illuminates the specific contribution of β-N-methylation to backbone pre-organization.

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